molecular formula C12H14O5 B2446084 Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate CAS No. 70076-67-4

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No. B2446084
CAS RN: 70076-67-4
M. Wt: 238.239
InChI Key: RGWBICWDTDHCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is a biochemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate were not found in the search results, it is available for purchase for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is represented by the formula C12H14O5 . Unfortunately, the search results did not provide more detailed information about its structure.


Physical And Chemical Properties Analysis

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has a molecular weight of 238.24 . The search results did not provide additional information about its physical and chemical properties.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been utilized in the synthesis of novel 1,3,4-thiadiazole derivatives, which have shown significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Crystal and Molecular Structure Studies

Research has been conducted on the crystal and molecular structures of compounds related to Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, providing insights into their potential applications in activated unsaturated systems in conjugated addition reactions (Kaur et al., 2012).

Metal Phenoxyalkanoic Acid Interactions

The crystal structures of various metal complexes, including those with (2-formyl-6-methoxyphenoxy)acetic acid, have been determined, offering potential applications in understanding metal-ligand interactions (O'reilly, Smith, Kennard, & Mak, 1987).

Anti-mycobacterial Agent Synthesis

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been used in the synthesis of phenoxy acetic acid derivatives, which have been evaluated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).

Synthesis of Highly Substituted Thienothiopyrans

This compound has facilitated the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, which have potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).

Zinc(II)-Specific Fluorescing Agents

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has contributed to the synthesis of Zinquin ester and acid, zinc(II)-specific fluorescing agents, useful in studying biological zinc(II) (Mahadevan et al., 1996).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate was not found in the search results, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment when handling biochemical compounds .

properties

IUPAC Name

ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWBICWDTDHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-methoxybenzaldehyde (6.08 g), ethyl bromoacetate (4.9 ml) and potassium carbonate (12.14 g) in N,N-dimethylformamide (30 ml) was stirred for 2 hours at ambient temperature. Water was added to the reaction mixture, and the resulting precipitates were collected by filtration and recrystallized with ethanol to give 2-ethoxycarbonylmethoxy-3-methoxybenzaldehyde (5.04 g).
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.